Head‑to‑Head MAO‑A Potency Advantage Over a Close Structural Analog
Under identical assay conditions—inhibition of human recombinant MAO‑A expressed in Sf9 cells using 5‑hydroxytryptamine as substrate, assessed via hydrogen peroxide production after 1 h—the title compound (BDBM50075949, IC₅₀ = 4.10 nM) demonstrates approximately 12‑fold greater inhibitory potency than the comparator BDBM50075969 (CHEMBL3415617, IC₅₀ = 50 nM) [1]. Both compounds share the benzaldehyde oxime scaffold, highlighting the substantial impact of substitution pattern on target engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant MAO‑A |
|---|---|
| Target Compound Data | IC₅₀ = 4.10 nM |
| Comparator Or Baseline | BDBM50075969 (CHEMBL3415617), IC₅₀ = 50 nM |
| Quantified Difference | ~12.2‑fold lower IC₅₀ (more potent) |
| Conditions | Human recombinant MAO‑A expressed in Sf9 cells; 5‑HT substrate; H₂O₂ detection after 1 h |
Why This Matters
Researchers requiring a low‑nanomolar MAO‑A inhibitor should prioritize this compound over the less potent analog to maximize target engagement in cellular assays.
- [1] BindingDB, BDBM50075949 (CHEMBL3415819) IC₅₀ = 4.10 nM vs. BDBM50075969 (CHEMBL3415617) IC₅₀ = 50 nM; ChEMBL‑curated data. View Source
